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Introduction
Famitinib malate is a novel, orally active small-molecule multi-targeted tyrosine kinase

inhibitor (TKI) that has emerged as a promising therapeutic agent in the landscape of targeted

cancer therapies. Developed by Jiangsu Hengrui Medicine Co., Ltd., famitinib malate potently

inhibits several receptor tyrosine kinases (RTKs) that are pivotal in tumor growth, angiogenesis,

and metastasis.[1] This technical guide provides a comprehensive overview of the discovery

and development of famitinib malate, detailing its mechanism of action, preclinical and clinical

findings, and the experimental methodologies employed in its evaluation.

Mechanism of Action
Famitinib malate exerts its anti-tumor effects by concurrently targeting multiple RTKs,

primarily the vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-

derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1] It also

demonstrates inhibitory activity against FMS-like tyrosine kinase-3 (Flt-3).[1] By blocking these

signaling pathways, famitinib malate disrupts crucial processes for tumor progression,

including angiogenesis, cell proliferation, and survival.[1]
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Inhibition of Angiogenesis
The primary mechanism of famitinib malate involves the inhibition of VEGFR-2 and VEGFR-3,

key mediators of angiogenesis—the formation of new blood vessels that supply nutrients to

tumors.[1] By blocking these receptors, famitinib effectively impedes the tumor's blood supply,

hindering its growth and potential for metastasis.[1]

Inhibition of Tumor Cell Proliferation and Survival
Famitinib malate also targets PDGFRs and c-Kit, which are frequently overexpressed or

mutated in various cancer cells and are integral to their proliferation and survival.[1] Inhibition

of these pathways leads to reduced tumor cell viability and the induction of apoptosis

(programmed cell death).[1]

Preclinical Development
The preclinical evaluation of famitinib malate established its potent and selective inhibitory

activity and demonstrated its anti-tumor efficacy in a range of cancer models.

Kinase Inhibition Profile
Famitinib malate has been shown to be a potent inhibitor of its target kinases. The half-

maximal inhibitory concentration (IC50) values against key targets are summarized in the table

below.

Target Kinase IC50 (nM)

c-Kit 2.3

VEGFR-2 4.7

PDGFRβ 6.6

Table 1: In vitro kinase inhibitory activity of famitinib malate.

In Vitro Cellular Activity
In vitro studies using various cancer cell lines have demonstrated the ability of famitinib
malate to inhibit cell proliferation and induce apoptosis.
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In human gastric cancer cell lines BGC-823 and MGC-803, famitinib inhibited cell growth in a

dose-dependent manner.[2] The treatment also induced cell cycle arrest at the G2/M phase

and triggered apoptosis.[2]

Cell Line IC50 (µM) for Cell Growth Inhibition

BGC-823 3.6

MGC-803 3.1

Table 2: IC50 values of famitinib malate for the inhibition of cell growth in human gastric

cancer cell lines.[2]

In Vivo Anti-Tumor Efficacy
The anti-tumor activity of famitinib malate was evaluated in vivo using xenograft models. In a

BGC-823 gastric cancer xenograft model, oral administration of famitinib significantly

suppressed tumor growth by inhibiting angiogenesis.[2]

Clinical Development
Famitinib malate has undergone extensive clinical evaluation in various solid tumors,

demonstrating promising efficacy and a manageable safety profile.

Pharmacokinetics
Phase I clinical trials have characterized the pharmacokinetic profile of famitinib malate in

patients with advanced solid tumors.

Parameter Value

Time to Maximum Concentration (Tmax) 3.3 - 5.3 hours

Half-life (t1/2) of famitinib 28.7 - 33.8 hours

Half-life (t1/2) of major metabolite (M3) 41.3 - 47.7 hours

Table 3: Pharmacokinetic parameters of famitinib malate in cancer patients.[3][4]
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A study on the effect of the CYP3A4 inducer rifampin on famitinib pharmacokinetics revealed

that co-administration significantly decreased the Cmax and AUC of famitinib, suggesting that

concomitant use with strong CYP3A4 inducers should be approached with caution.[5][6]

Clinical Efficacy and Safety
Famitinib malate has been investigated as both a monotherapy and in combination with other

agents in a variety of cancers.

A multicenter, randomized, double-blind, placebo-controlled, phase II clinical trial

(NCT01762293) evaluated the efficacy and safety of famitinib in patients with refractory mCRC.

The study demonstrated a statistically significant improvement in progression-free survival

(PFS) for patients treated with famitinib compared to placebo.

Outcome Famitinib (n=92) Placebo (n=51) p-value

Median PFS (months) 2.8 1.5 0.004

Disease Control Rate

(DCR)
59.8% 31.4% 0.002

Table 4: Efficacy of famitinib in refractory metastatic colorectal cancer.

Common treatment-related adverse events included hand-foot syndrome, hypertension, and

proteinuria.

A phase II basket study (NCT03827837) assessed the combination of famitinib with the anti-

PD-1 antibody camrelizumab in patients with advanced or metastatic urothelial carcinoma who

had progressed after platinum-based therapy. The combination showed promising anti-tumor

activity.

Outcome Value

Objective Response Rate (ORR) 30.6%

Median Progression-Free Survival (PFS) 4.1 months

Median Overall Survival (OS) 12.9 months
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Table 5: Efficacy of famitinib in combination with camrelizumab in advanced urothelial

carcinoma.[7][8][9]

The most common grade 3 or 4 treatment-related adverse events were decreased platelet

count and hypertension.[9]

Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by Famitinib Malate
The following diagrams illustrate the key signaling pathways targeted by famitinib malate.
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Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a tyrosine

kinase inhibitor like famitinib.

In Vitro Evaluation In Vivo Evaluation Clinical Development

Kinase Inhibition
Assay (IC50)

Cell Proliferation
Assay (e.g., MTS)

Apoptosis Assay
(e.g., TUNEL)

Tumor Xenograft
Model

Efficacy Assessment
(Tumor Growth Inhibition) Toxicity Studies Phase I Trials

(Safety & PK)

Click to download full resolution via product page

Preclinical to Clinical Development Workflow for Famitinib

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of famitinib malate.

Cell Viability Assay (MTS Assay)
Objective: To determine the effect of famitinib on the proliferation of cancer cells.

Procedure:

Cancer cells (e.g., BGC-823, MGC-803) are seeded in 96-well plates and incubated

overnight.[2]

Cells are then treated with varying concentrations of famitinib for 24, 48, and 72 hours.[2]

Cell viability is measured using an MTS tetrazolium substrate (e.g., CellTiter 96® AQueous

One Solution Cell Proliferation Assay).[2]

The absorbance is read at 490 nm using a spectrophotometer, and IC50 values are

calculated.[2]

Apoptosis Assay (TUNEL Assay)
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Objective: To assess the induction of apoptosis in cancer cells by famitinib.

Procedure:

Cells are treated with famitinib for 48 hours.[2]

Cells are then fixed and stained using a terminal deoxynucleotidyl transferase dUTP nick

end labeling (TUNEL) assay kit.[2]

Apoptotic cells are visualized and quantified using fluorescence microscopy.[2]

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of famitinib in a living organism.

Procedure:

Human cancer cells (e.g., BGC-823) are subcutaneously injected into

immunocompromised mice (e.g., nude mice).[2]

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.[2]

Famitinib is administered orally, and tumor growth is monitored over time by measuring

tumor volume.[2]

At the end of the study, tumors are excised, and further analysis, such as

immunohistochemistry for microvessel density, can be performed.[2]

Synthesis of Famitinib Malate
The detailed synthesis process for famitinib malate is proprietary and not extensively detailed

in publicly available literature. However, the synthesis of small-molecule tyrosine kinase

inhibitors generally involves multi-step organic chemistry reactions to construct the core

heterocyclic scaffold and introduce the necessary functional groups for target binding and

desired pharmacokinetic properties. The final step typically involves the formation of the malate

salt to improve the drug's solubility and bioavailability.
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Conclusion
Famitinib malate is a potent multi-targeted tyrosine kinase inhibitor with a well-defined

mechanism of action that translates into significant anti-tumor activity. Preclinical studies have

robustly demonstrated its ability to inhibit key oncogenic signaling pathways, leading to

reduced cell proliferation and angiogenesis, and induction of apoptosis. Clinical trials have

further established its efficacy and safety in various solid tumors, particularly in refractory

cancers. The continued investigation of famitinib malate, both as a single agent and in

combination with other therapies, holds great promise for advancing the treatment of a broad

range of malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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